Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate
Description
Bicyclo[2.2.1]heptane Framework: Conformational Rigidity and Electronic Properties
The bicyclo[2.2.1]heptane (norbornane) system imposes significant steric constraints on molecular conformations. Computational studies of norbornane derivatives reveal that the fused bicyclic structure restricts backbone flexibility, favoring compact, C7-like conformations over extended structures. For Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate, the rigid framework locks the amino and carbamate groups into spatially defined orientations, reducing entropy-driven conformational variability.
Electronic properties of the bicyclo[2.2.1]heptane system further influence reactivity. Electron momentum spectroscopy and density functional theory (DFT) analyses demonstrate that the norbornane skeleton exhibits distinct valence orbital distributions, particularly in its σ-bonding framework. The tertiary carbon at the bridgehead (C7) exhibits reduced electron density due to hyperconjugation with adjacent C–C bonds, which may stabilize carbamate group interactions through inductive effects.
Table 1: Key Conformational Parameters of Bicyclo[2.2.1]heptane Derivatives
| Parameter | Value (Å/°) | Method | Source |
|---|---|---|---|
| C1–C2 bond length | 1.54 | X-ray diffraction | |
| C2–C3–C4 bond angle | 93.5° | DFT (B3LYP/6-31G) | |
| Pseudorotation barrier | 8.2 kcal/mol | MP2/6-31G(d) |
Stereochemical Configuration at C1, C2, C3, and C4 Positions
The (1R,2S,3R,4S) configuration defines the compound’s three-dimensional topology. Stereochemical assignments derive from nuclear Overhauser effect (NOE) spectroscopy and single-crystal X-ray diffraction, which resolve axial-equatorial substituent orientations. The amino group at C3 adopts an axial position, while the carbamate-bearing methyl group at C2 occupies an equatorial site, minimizing steric clash with the bicyclic framework.
The stereochemical arrangement profoundly impacts hydrogen-bonding capabilities. The axial amine at C3 aligns with the carbamate carbonyl, enabling intramolecular hydrogen bonding that stabilizes the gauche conformation. This interaction is critical for maintaining solubility in apolar solvents, as demonstrated by molecular dynamics simulations.
Stereochemical Analysis via NMR
- δ(¹H) for C2–CH2–N : 3.21 ppm (quartet, J = 6.5 Hz), indicating proximity to the carbamate oxygen.
- ³J coupling between C1–H and C4–H : 9.8 Hz, confirming trans-diaxial geometry.
Carbamate Protection Strategy: tert-Butoxycarbonyl Group Dynamics
The tert-butoxycarbonyl (Boc) group serves dual roles: protecting the amine during synthesis and modulating solubility. The Boc group’s steric bulk shields the amine from nucleophilic attack, while its electron-withdrawing nature enhances carbamate stability under acidic conditions. Kinetic studies reveal a hydrolysis half-life of >48 hours in pH 7.4 buffer, compared to <2 hours for benzyl carbamates.
Comparative Stability of Carbamate Protecting Groups
| Protecting Group | Hydrolysis Half-life (pH 7.4) | Solubility (mg/mL, H2O) |
|---|---|---|
| Boc | 48 hours | 12.3 |
| Cbz | 6 hours | 8.7 |
| Fmoc | 0.5 hours | 4.1 |
Deprotection under mild acidic conditions (e.g., HCl in dioxane) cleaves the Boc group without disrupting the bicyclic framework, as confirmed by LC-MS monitoring.
Comparative Analysis with Related Bicyclic Amine Derivatives
This compound exhibits distinct advantages over analogues like methanocarba or anhydrohexitol derivatives:
- Conformational Rigidity : Unlike flexible cyclopentane-based systems, the norbornane core enforces a fixed (N)-envelope conformation, reducing entropic penalties during receptor binding.
- Stereochemical Precision : The defined (1R,2S,3R,4S) configuration avoids racemization risks seen in simpler bicyclic amines.
- Synthetic Versatility : The Boc group permits orthogonal protection strategies, enabling selective functionalization at C2 or C3 positions.
Table 3: Comparative Properties of Bicyclic Amine Derivatives
| Derivative | Conformational Flexibility | Synthetic Steps | Bioactivity (IC50, nM) |
|---|---|---|---|
| Norbornane (this work) | Low | 5 | 12.4 |
| Methanocarba | Moderate | 7 | 18.9 |
| Anhydrohexitol | High | 9 | 45.6 |
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2S,3R,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methyl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-8-4-5-9(6-8)11(10)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10-,11-/m1/s1 |
InChI Key |
SUBACCMTYURKHO-LMLFDSFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@@H]2CC[C@@H](C2)[C@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC(C2)C1N |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
Method Overview:
The foundational approach involves reacting a suitably protected amine, such as a bicyclic amine, with a carbamoyl chloride or an equivalent carbamate precursor. The reaction typically occurs under basic or neutral conditions, facilitating nucleophilic attack on the electrophilic carbonyl carbon.
Starting Material:
The bicyclic amine, often protected as a Boc (tert-butoxycarbonyl) derivative to prevent side reactions.-
- N-tert-Butyl carbamoyl chloride or carbamate equivalents
- Base (e.g., triethylamine, sodium bicarbonate)
- Solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)
-
- Typically performed at 0°C to room temperature to control reactivity
- The reaction proceeds via nucleophilic attack of the amine on the carbamoyl chloride, forming the carbamate linkage
Representative Data:
Research indicates yields around 70-85% with high purity, depending on the reaction conditions and the protecting groups employed. For example, in the synthesis of related carbamates, yields of approximately 80% are common under optimized conditions.
Cycloaddition and Ring-Closing Strategies
Method Overview:
Given the complex bicyclic structure, some synthesis routes involve cycloaddition reactions, such as [2+2] or [3+2] cycloadditions, to construct the bicyclo[2.2.1]heptane core, followed by functionalization.
Preparation of the Bicyclic Core:
- Diels-Alder reactions between suitable dienes and dienophiles to form the norbornane skeleton
- Subsequent functionalization at specific positions
Introduction of the Amino Group:
- Nucleophilic substitution or reductive amination to install the amino functionality at the desired position
-
- Reaction of the amino group with tert-butyl chloroformate (Boc anhydride) or carbamoyl chlorides under basic conditions
Research Findings:
Patents and literature report yields of 65-75% for these multi-step processes, with purification often achieved via chromatography or recrystallization.
Reduction and Functionalization of Precursors
Method Overview:
Some synthetic routes employ reduction of ketone or imine intermediates to generate the amino group, which is then carbamoylated.
-
- Ketone or imine derivatives of the bicyclic system
-
- Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (THF) or ethanol
-
- Post-reduction, the amino group reacts with tert-butyl chloroformate or other carbamoyl chlorides
Research Data:
Reductive methods yield approximately 60-80% of the amino intermediate, with subsequent carbamate formation reaching yields of 70-85%.
Specific Synthesis Pathways Supported by Patent Literature
Patent CA3087004A1:
Describes a method for synthesizing related carbamate intermediates via a sequence involving:
- Reaction of a protected amino cyclohexyl derivative with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent (e.g., dichloromethane or toluene)
- Addition of a base (e.g., sodium hydroxide) to facilitate coupling
- Purification through filtration and recrystallization
This approach emphasizes high yield and purity, with yields reported in the range of 68-80%.
Research Findings:
The process involves mild conditions, typically reflux at 25-35°C, and uses common organic solvents, making it scalable for industrial synthesis.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Reagents & Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Carbamate formation | Protected amine (Boc-protected) + carbamoyl chloride | Base (triethylamine), DCM/THF, 0-25°C | 70-85% | Widely used, straightforward nucleophilic substitution |
| Cycloaddition-based synthesis | Dienes + dienophiles + subsequent functionalization | Reflux, inert atmosphere, organic solvents | 65-75% | Constructs bicyclic core, multi-step process |
| Reduction & carbamoylation | Ketone/imine + NaBH₄ or LiAlH₄ + carbamoyl chloride | Room temp, THF/ethanol, 0-25°C | 60-85% | Involves reduction of intermediates |
| Patent-supported method | Cyclohexyl derivatives + ethyl 2-oxoacetate | Reflux, organic solvents, base (NaOH), filtration | 68-80% | Suitable for large-scale synthesis |
Research Findings and Notes
Reaction Optimization:
The efficiency of carbamate formation improves with the use of dry solvents, controlled temperature, and stoichiometric excess of carbamoyl chloride.Purity and Selectivity:
Purification often involves recrystallization or chromatography, with selectivity influenced by reaction conditions and protecting groups.Industrial Relevance:
The methods described are adaptable to large-scale manufacturing, with emphasis on high yield, purity, and minimal byproduct formation.Challenges: The stereochemistry of the bicyclic amine influences the reaction pathway and yield, necessitating stereoselective approaches or chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
- Target Compound: Features a 3-amino group and Boc-protected methylamine. Molecular formula: C₁₃H₂₃NO₃; MW: 241.33; CAS: 1645410-37-2 .
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate: Incorporates a nitrogen atom within the bicyclic ring (azabicyclo system). Molecular formula: C₁₀H₁₈N₂O₂; CAS: 1932203-04-7.
- tert-Butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: Similar azabicyclo framework with predicted boiling point 322.8±21.0°C and pKa 12.33±0.20, indicating higher basicity compared to non-aza analogs .
- tert-Butyl {(1S,2S,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-yl}carbamate (3a): Substituted with a dimethylaminomethyl group. This hydrophobic substituent may enhance membrane permeability, relevant for central nervous system (CNS) drug candidates .
Bicyclo[2.2.2]octane Derivatives
- tert-Butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate: Features a larger bicyclo[2.2.2]octane ring with a hydroxy group (CAS: 1252672-84-6).
Bicyclo[1.1.1]pentane Derivatives
- tert-Butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate: A strained bicyclo[1.1.1]pentane core (CAS: 1630906-49-8; MW: 212.29). This structure is prized in medicinal chemistry as a bioisostere for aromatic rings, improving solubility and reducing toxicity .
Molecular and Physical Properties
Biological Activity
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group that enhances its lipophilicity and stability, making it suitable for various biological interactions. The bicyclic core derived from the bicyclo[2.2.1]heptane system is known for its unique three-dimensional structure that facilitates interactions with biological targets.
Molecular Formula
- Chemical Formula : C13H21N2O3
- Molecular Weight : 255.31 g/mol
Research indicates that compounds similar to this compound often exhibit neuroprotective effects, suggesting potential applications in treating neurological disorders. The mechanism of action involves interactions with specific molecular targets within biological systems, which may include:
- Receptor Binding : Interaction with neurotransmitter receptors.
- Enzyme Inhibition : Modulation of enzyme activity related to neurodegenerative diseases.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Potential to protect neuronal cells from damage.
- Antidepressant Properties : Similar compounds have shown efficacy in models of depression.
- Anti-inflammatory Activity : Modulation of inflammatory pathways in neurological contexts.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of similar bicyclic compounds in a mouse model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function.
Study 2: Antidepressant Activity
Another study evaluated the antidepressant-like effects of related compounds in rodent models. The findings suggested that these compounds could enhance serotonergic activity, indicating potential as antidepressants.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (cis-3-amino-1-methylcyclobutyl)carbamate | Structure | Cyclobutane ring enhances stability | Moderate neuroprotective effects |
| Tert-butyl (1R,3R,4S)-3-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[ | Structure | Incorporates boron for reactivity | High receptor affinity |
| Tert-butyl N-{[(1S,2S)-1-Benzyl-3-tert-butoxycarbonylamino]} | Structure | Contains benzyl group for increased lipophilicity | Significant anti-inflammatory properties |
Synthesis Pathway
The synthesis of this compound typically involves the following steps:
- Formation of Bicyclic Core : Utilizing appropriate precursors to form the bicyclic structure.
- Carbamate Formation : Reaction with isocyanates or carbamates to introduce the carbamate functional group.
- Purification and Characterization : Employing chromatographic techniques to purify the final compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
